2-Bromo-6-chloro-3-nitropyridine
Overview
Description
2-Bromo-6-chloro-3-nitropyridine is a halogenated nitropyridine compound that is of interest in the field of medicinal chemistry and as a building block for various chemical syntheses. While the provided papers do not directly discuss 2-Bromo-6-chloro-3-nitropyridine, they do provide insights into similar halogenated nitropyridines and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of halogenated nitropyridines often involves multi-step reactions including halogenation, nitration, and other functional group transformations. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine was achieved using halogen dance reactions, which could be a relevant method for synthesizing 2-Bromo-6-chloro-3-nitropyridine as well . Additionally, the synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine involved substitution and nitration steps, which are typical in the synthesis of nitropyridines .
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, NMR, and electronic spectroscopy are commonly used to analyze the structure of halogenated nitropyridines. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was structurally characterized using these techniques, revealing details about its solid-state structure . Similar methods could be applied to determine the molecular structure of 2-Bromo-6-chloro-3-nitropyridine.
Chemical Reactions Analysis
Halogenated nitropyridines can undergo a variety of chemical reactions, including nucleophilic displacement, acetylation, and reactions leading to the formation of condensed ring systems . The reactivity of these compounds is influenced by the presence of electron-withdrawing nitro groups and the halogen atoms, which can be reactive sites for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitropyridines are influenced by their molecular structure. For example, the crystal structure and vibrational spectra of 2-bromo-4-nitropyridine N-oxide were studied, revealing details about its intermolecular interactions and suggesting the presence of orientational disorder at higher temperatures . These properties are important for understanding the behavior of these compounds under different conditions and can be used to predict the properties of 2-Bromo-6-chloro-3-nitropyridine.
Scientific Research Applications
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Pharmaceuticals and Agrochemicals
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Dyestuffs
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-chloro-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCKHBEOBONJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531639 | |
Record name | 2-Bromo-6-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-3-nitropyridine | |
CAS RN |
91678-23-8 | |
Record name | 2-Bromo-6-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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